Lindelofidine
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Overview
Description
Lindelofidine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their complex structures and diverse biological activities. These alkaloids are commonly found in plants and have been studied for their pharmacological properties as well as their potential toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lindelofidine can be synthesized through a series of chemical reactions involving the cyclization of hydroxylactam, prepared from succinic anhydride . The biosynthetic intramolecular Mannich reaction is a key step in the formation of the C(1)–C(7a) bond in 1-hydroxymethyl pyrrolizidines .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its limited commercial application. the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Lindelofidine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Lindelofidine has been studied for its anti-inflammatory and cytotoxic activities . It has shown potential in inhibiting nitric oxide production in macrophage cells, which is a key marker of inflammation . Additionally, this compound and its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines .
Mechanism of Action
Lindelofidine is structurally similar to other pyrrolizidine alkaloids such as laburnine and minalobine B . The main differences between this compound and laburnine lie in their stereochemistry; this compound has a cis-configuration at H-1 and H-8, while laburnine has a trans-configuration . These structural differences can influence their biological activities and pharmacological properties .
Comparison with Similar Compounds
- Laburnine
- Minalobine B
- Nervosine XVI/XVII
- Nervosine XVIII/XIX
Lindelofidine’s unique stereochemistry and biological activities make it a compound of interest in the fields of medicinal chemistry and pharmacology.
Properties
CAS No. |
488-06-2 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol |
InChI |
InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8+/m0/s1 |
InChI Key |
LOFDEIYZIAVXHE-JGVFFNPUSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CCN2C1)CO |
Canonical SMILES |
C1CC2C(CCN2C1)CO |
Origin of Product |
United States |
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